2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione

Analytical Chemistry Structure Confirmation Quality Control

2-Methylbenzofuro[3,2-d]pyrimidine-4(3H)-thione is a fused heterocyclic compound with the molecular formula C11H8N2OS and a calculated molecular weight of 216.26 g/mol. It combines a benzofuran ring with a pyrimidine core, featuring a reactive thione (C=S) group at the 4-position and a methyl substituent at the 2-position.

Molecular Formula C11H8N2OS
Molecular Weight 216.26g/mol
CAS No. 68217-94-7
Cat. No. B392563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione
CAS68217-94-7
Molecular FormulaC11H8N2OS
Molecular Weight216.26g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=N1)S)OC3=CC=CC=C32
InChIInChI=1S/C11H8N2OS/c1-6-12-9-7-4-2-3-5-8(7)14-10(9)11(15)13-6/h2-5H,1H3,(H,12,13,15)
InChIKeyBQWVAPAZHNKWCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione (CAS 68217-94-7): Structural & Procurement Baseline


2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione is a fused heterocyclic compound with the molecular formula C11H8N2OS and a calculated molecular weight of 216.26 g/mol . It combines a benzofuran ring with a pyrimidine core, featuring a reactive thione (C=S) group at the 4-position and a methyl substituent at the 2-position. This architecture distinguishes it from common 4-oxo pyrimidine analogs by introducing a softer, more polarizable sulfur atom, which can alter metal coordination, hydrogen-bonding, and metabolic stability profiles. The compound is typically supplied as a research chemical with a purity of ≥98% (HPLC) and is used as a building block in medicinal chemistry and materials science .

Why 2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione Cannot Be Generically Substituted


Within the benzofuro[3,2-d]pyrimidine scaffold, small structural perturbations lead to fundamentally different molecular properties. Substituting the 4-thione group for a 4-oxo group replaces a sulfur atom (atomic radius ~105 pm, lower electronegativity) with an oxygen atom (atomic radius ~73 pm, higher electronegativity), which directly impacts the molecule's dipole moment, lipophilicity (logP), and ability to engage in specific non-covalent interactions like S-pi or chalcogen bonding . Similarly, removal of the 2-methyl group alters steric hindrance around the pyrimidine nitrogen, affecting target binding. Generic interchange with compounds like 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 33149-48-3) or unsubstituted [1]benzofuro[3,2-d]pyrimidine-4(3H)-thione (CAS 62208-70-2) is chemically unsound for any application where sulfur-specific reactivity or the shape of the active site is critical. The quantitative evidence below, though limited, substantiates this.

Quantitative Differentiation Evidence for 2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione


Spectral Fingerprint: Unique 1H NMR & MS Signatures vs. 4-Oxo Analogs

The compound's structural identity can be unambiguously confirmed by its distinct 1H NMR and mass spectral fingerprint, a critical quality control differentiator against its 4-oxo analog. The 1H NMR spectrum (DMSO-d6) of the target compound shows the characteristic downfield shift of the thione N-H proton, a feature absent in the 4-oxo analog 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one . The exact mass for the target compound is 216.035734 g/mol (C11H8N2OS), compared to 200.058577 g/mol (C11H8N2O2) for the 4-oxo analog, providing unambiguous mass spectrometric differentiation . This is further validated by its InChIKey (BQWVAPAZHNKWCN-UHFFFAOYSA-N), which serves as a unique, resolvable digital identity .

Analytical Chemistry Structure Confirmation Quality Control

Functional Group-Based Prediction of Altered Lipophilicity vs. 4-Oxo Conjugate

Quantitative structure-property relationship (QSPR) analysis predicts a significant difference in lipophilicity, a key parameter for membrane permeability and non-specific binding. The predicted partition coefficient (cLogP) for the target compound is estimated to be 2.8 (±0.3) based on the atom-based method, whereas the 4-oxo analog has a predicted cLogP of 1.9 (±0.3) . This ~0.9 log unit increase indicates that the thione derivative is approximately 8 times more lipophilic, which directly influences its potential for passive membrane crossing and off-target binding.

Medicinal Chemistry ADME Prediction Drug Design

Documented Antifungal PKC Inhibition Activity in a Closely Related Analog Class

While no direct activity for CAS 68217-94-7 is reported, a closely related 2-unsubstituted benzofuro[3,2-d]pyrimidine-4(3H)-thione scaffold has demonstrated concentration-dependent inhibition of Candida albicans Protein Kinase C (CaPkc1). In this class-level inference, the target compound would inherit the scaffold's activity profile. The unsubstituted analog achieved maximal CaPkc1 inhibition at 100 µM, with a clear dose-response between 50 µM and 150 µM . This contrasts with 4-oxo pyrimidinone derivatives, which show no significant CaPkc1 inhibition, highlighting the thione's essential role in target engagement .

Antifungal Research Kinase Inhibition Candida albicans

Validated Research Scenarios for 2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione


Lead Optimization in Antifungal Pkc1 Inhibitor Programs

Building on the class-level CaPkc1 inhibition evidence , this compound serves as the optimal starting point for SAR studies focused on improving the potency and selectivity of benzofuro[3,2-d]pyrimidine-4-thiones. Its 2-methyl group is a minimal modification that can probe steric tolerance in the kinase's ATP-binding pocket, a first step towards lead optimization .

Investigation of Chalcogen Bonding in Supramolecular Chemistry

The presence of a thione (C=S) group makes this compound a strong candidate for studying chalcogen bonding interactions compared to its carbonyl analog. The distinct sulfur atom presents a different electrophilic sigma-hole potential, which can be quantitatively mapped using computational techniques to guide the design of novel supramolecular synthons .

Development of Thiol-Reactive Probes and Bioisosteres

The C=S bond is chemically distinct from the C=O bond, exhibiting different reactivity towards nucleophiles. This compound can be used as a precursor for synthesizing thiol-reactive chemical probes where the thione moiety can be selectively alkylated or metal-coordinated, offering a different selectivity profile than 4-oxo pyrimidines .

Quality Control and Reference Standard for Analog Synthesis

The readily identifiable 1H NMR and mass spectral fingerprints make this compound an excellent internal reference standard when synthesizing or procuring novel 2-substituted benzofuro[3,2-d]pyrimidine-4-thiones, ensuring batch-to-batch consistency and identity confirmation for regulatory documentation .

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